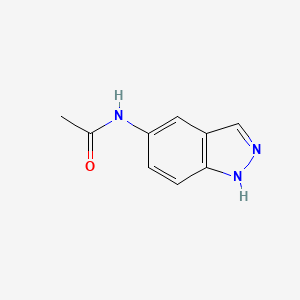

N-(1H-indazol-5-yl)acetamide

説明

N-(1H-indazol-5-yl)acetamide (NIA) is a novel small molecule that has been studied for its potential applications in both scientific research and drug development. NIA is a derivative of the indazole family, and is a cyclic amide with a nitrogen atom at the center. It has been investigated for its ability to modulate a variety of biological processes, including inflammation, cell proliferation, and apoptosis. NIA has also been found to interact with a number of different proteins and enzymes, making it an attractive target for drug discovery.

科学的研究の応用

Anticancer Potential

N-(1H-indazol-5-yl)acetamide: has been investigated for its potential as an anticancer agent. Researchers have explored its effects on tumor cell lines derived from different cancer types. While more studies are needed, initial findings suggest that it may inhibit cancer cell proliferation .

Indazole Derivatives in Medicinal Chemistry

Indazole derivatives, including N-(1H-indazol-5-yl)acetamide , hold promise in medicinal chemistry. Scientists have synthesized various N-phenyl-1H-indazole-1-carboxamides and evaluated their antiproliferative activities against different cancer types. These compounds could serve as building blocks for novel drug development .

Antitubercular Activity

In the fight against tuberculosis (TB), researchers have explored indole derivatives. N-(1H-indazol-5-yl)acetamide and related compounds have been tested for their in vitro antitubercular activity. These investigations aim to identify potential candidates for TB treatment .

Synthetic Approaches to Indazoles

The synthesis of indazoles is an active area of research. Strategies include transition metal-catalyzed reactions, reductive cyclization, and the formation of 2H-indazoles via consecutive C–N and N–N bond formation. These synthetic approaches contribute to the availability of diverse indazole derivatives .

Crystal Structure Studies

Understanding the crystal structure of N-(1H-indazol-5-yl)acetamide provides valuable insights. Researchers have determined its monoclinic crystal structure, which includes key parameters such as lattice constants, bond angles, and atomic coordinates. Such studies aid in predicting its behavior and interactions .

作用機序

Target of Action

N-(1H-indazol-5-yl)acetamide is a compound that has been found to have potential therapeutic applications Compounds containing the indazole moiety have been reported to inhibit, regulate, and modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume control, respectively .

Mode of Action

Indazole derivatives have been reported to interact with their targets, leading to changes in cellular processes . For instance, some indazole derivatives have been found to inhibit the activity of certain kinases, thereby affecting cell cycle progression and volume regulation .

Biochemical Pathways

Indazole derivatives have been reported to affect various pathways, including those involved in inflammation and cancer . For example, some indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13), thereby affecting the inflammatory response .

Pharmacokinetics

The compound is reported to be a solid at room temperature, suggesting that its bioavailability may be influenced by factors such as solubility and stability .

Result of Action

Indazole derivatives have been reported to have various biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . For instance, some indazole derivatives have been found to inhibit the production of inflammatory mediators, thereby reducing inflammation .

特性

IUPAC Name |

N-(1H-indazol-5-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-6(13)11-8-2-3-9-7(4-8)5-10-12-9/h2-5H,1H3,(H,10,12)(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGVHKKOLBJMLLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)NN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1H-indazol-5-yl)acetamide | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[4-(1H-1,2,4-triazol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2804779.png)

![2-(benzylthio)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2804783.png)

![N-[1-[(4-Cyanophenyl)methyl]pyrazol-4-yl]prop-2-enamide](/img/structure/B2804789.png)

![7-(3,4-diethoxyphenyl)-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2804792.png)